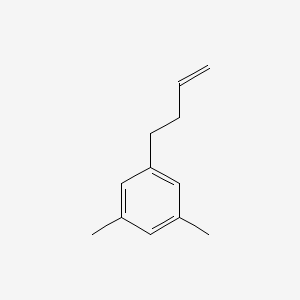

4-(3,5-Dimethylphenyl)-1-butene

Vue d'ensemble

Description

4-(3,5-Dimethylphenyl)-1-butene, commonly referred to as 4-DMB, is a cyclic hydrocarbon that has been studied for its potential as an intermediate in the synthesis of a variety of compounds as well as its potential applications in the field of scientific research. 4-DMB is a structural isomer of 1-butene, which is a colorless, flammable gas that is used in the production of plastics, rubber, and other industrial products. 4-DMB is also a structural isomer of 1,3-dimethylcyclohexene, which is a colorless liquid with a sweet, pungent odor. 4-DMB has been studied for its potential applications in the fields of organic synthesis and scientific research, and

Applications De Recherche Scientifique

Photogeneration and Reactivity of Aryl Cations

In a study exploring the photochemistry of aromatic halides, it was found that 4-hydroxy(methoxy)phenyl cations, which can be generated from compounds like 4-(3,5-Dimethylphenyl)-1-butene, show significant potential in synthetic chemistry. These cations exhibit the ability to add to pi nucleophiles, including alkenes, yielding arylated products through a cationic mechanism. This process demonstrates the utility of these compounds in creating complex molecular structures, relevant in fields like pharmaceuticals and materials science (Protti, Fagnoni, Mella, & Albini, 2004).

Functionalized Isoprene Unit Development

Another application lies in the electrochemical preparation of specific isoprene units, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. The selective preparation of such units, which can be derived from or related to 4-(3,5-Dimethylphenyl)-1-butene, is crucial for developing specialized polymers and elastomers. These substances have wide-ranging applications, from automotive parts to medical devices (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Stereospecific Addition and Disilyne Reactivity

In the field of organosilicon chemistry, compounds similar to 4-(3,5-Dimethylphenyl)-1-butene have been used to investigate the reactivity of disilynes toward π-bonds. This research provides insights into the synthesis of complex silicon-containing compounds, which are important in semiconductor technology and materials science (Kinjo et al., 2007).

Catalysis in Polymerization

These compounds also play a role in the development of catalysts for olefin polymerization. Research in this area focuses on creating more efficient and selective catalysts for producing plastics and other polymeric materials, which are integral to modern industry and technology (Schmid et al., 2001).

Mécanisme D'action

Target of Action

For instance, Aticaprant, a compound containing a 3,5-dimethylphenyl group, acts as a selective antagonist of the κ-opioid receptor

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

For example, Aticaprant, a compound with a 3,5-dimethylphenyl group, is known to affect the WNT/β-catenin pathway, which regulates a wide range of cellular functions .

Propriétés

IUPAC Name |

1-but-3-enyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-5-6-12-8-10(2)7-11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBAVCBYLNBLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505909 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)-1-butene | |

CAS RN |

77446-28-7 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

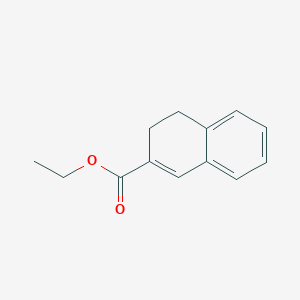

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)